Compound Description: Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. It is known to be metabolized by cytochrome P450 enzymes. []
Relevance: Diclofenac is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. It is mentioned in the context of developing a microbial biotransformation screening system to generate metabolites of drug-like molecules. The system utilizes actinomycetes strains capable of producing metabolites similar to those found in mammalian systems. [] This approach could potentially be applied to study the metabolism of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate as well.
Compound Description: This compound is a drug candidate under development. Its mammalian metabolites were successfully generated using the microbial biotransformation screening system with actinomycetes. []
Compound Description: Dasatinib (Sprycel, BMS-345825) is a tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. [] Mammalian metabolites of Dasatinib were generated using the microbial biotransformation screening system with actinomycetes. []
Relevance: While Dasatinib shares the 1,3-thiazole moiety with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, they are not considered closely related structurally. The successful biotransformation of Dasatinib using actinomycetes further emphasizes the potential applicability of this system to study the metabolism of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. []
Compound Description: AZ1 is a compound shown to inhibit thymidylate kinase using an untargeted metabolomics approach. []
Relevance: AZ1 is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, but it highlights the application of untargeted metabolomics to decipher the modes of action of new antibiotics discovered through phenotypic screening. [] This approach could be valuable for characterizing the biological activity and mechanism of action of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate.
2-(cyclobutylmethoxy)-5′-deoxyadenosine
Compound Description: This compound was identified to target DNA metabolism using an untargeted metabolomics approach. []
Relevance: 2-(cyclobutylmethoxy)-5′-deoxyadenosine is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. It serves as another example of how untargeted metabolomics can be used to determine the mode of action of a compound, a technique that could be applied to study 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. []
Triclosan
Compound Description: Triclosan is a broad-spectrum antimicrobial agent. []
Relevance: While Triclosan does not share structural similarities with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, it exemplifies a class of compounds (antimicrobials) whose modes of action can be investigated using untargeted metabolomics. [] This method could prove useful in elucidating the potential antimicrobial properties of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate.
Fosmidomycin
Compound Description: Fosmidomycin is an antibiotic that targets isoprenoid biosynthesis. []
CHIR-090
Compound Description: CHIR-090 is a compound shown to inhibit acyl-transferase activity using an untargeted metabolomics approach. []
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
Compound Description: CCCP is a protonophore that disrupts the proton gradient across membranes. []
Compound Description: AZ7 is a compound that was observed to undergo modifications during the untargeted metabolomics study. []
Relevance: Although AZ7 shares the 1,3-thiazole moiety with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, their structures are not closely related. The observation of AZ7 modifications emphasizes the capability of untargeted metabolomics to detect drug modifications, which could be relevant when studying the metabolism of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. []
Ceftazidime
Compound Description: Ceftazidime is a beta-lactam antibiotic that targets bacterial cell wall synthesis. []
Relevance: Ceftazidime is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. Its analysis using untargeted metabolomics demonstrated changes in cell wall metabolites, confirming its mode of action. [] This exemplifies how the technique can identify changes in specific metabolic pathways affected by a compound, potentially offering insights into the biological activity of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate.
Compound Description: Ivacaftor is a potentiator drug approved for the treatment of cystic fibrosis caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It enhances chloride channel function but was reported to reduce ∆F508-CFTR cellular stability and the efficacy of investigational correctors. []
Relevance: Ivacaftor shares a carboxamide structural element with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate but is otherwise structurally distinct. The research highlights the importance of identifying potentiators that do not interfere with corrector efficacy in cystic fibrosis treatment. [] Although not directly applicable to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, this study highlights the potential complexities of drug interactions and the need for comprehensive evaluation of compound effects.
Compound Description: This is an investigational corrector for cystic fibrosis caused by the ∆F508 mutation in CFTR. Its efficacy was reportedly reduced by Ivacaftor. []
Relevance: This compound is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. Its inclusion in the study emphasizes the importance of identifying potentiators that do not interfere with corrector efficacy, highlighting a broader consideration for drug development beyond structural similarity. []
Compound Description: This is another investigational corrector for cystic fibrosis caused by the ∆F508 mutation in CFTR, whose efficacy was reportedly reduced by Ivacaftor. []
Relevance: This compound is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. Similar to the previous compound, its mention highlights the broader context of drug development and the importance of evaluating potential interactions with other compounds, even those with dissimilar structures. []
Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles
Compound Description: These are three classes of potentiators identified in the study that do not interfere with ∆F508-CFTR stability or corrector action. []
2-Chloro-5-hydroxyphenylglycine (CHPG)
Compound Description: CHPG is an agonist of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It was used to stimulate phosphoinositide (PI) hydrolysis in the hippocampus, a process blocked by the mGlu5 antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP). []
Relevance: CHPG is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. Its use in the study demonstrates the pharmacological characterization of mGlu5 receptors, which could be relevant if 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate exhibits any interaction with this receptor subtype. []
2-Methyl-6-(phenylethynyl)-pyridine (MPEP)
Compound Description: MPEP is a potent and selective antagonist for mGlu5 receptors. [] It was used to define nonspecific binding in radioligand binding assays and to block CHPG-evoked increases in PI hydrolysis in the hippocampus. []
Compound Description: [3H]methoxymethyl-MTEP is a radiolabeled version of methoxymethyl-MTEP, a potent and selective antagonist for mGlu5 receptors. [] It was used as a radioligand to characterize mGlu5 receptor binding in vitro and in vivo. []
Relevance: [3H]methoxymethyl-MTEP shares the 2-methyl-1,3-thiazol-4-yl moiety with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. The study demonstrates the utility of radioligand binding assays in characterizing receptor pharmacology, a technique that could be applied to investigate the potential interaction of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate with mGlu5 receptors. []
Compound Description: This is a series of compounds synthesized and evaluated for anticancer activity against 60 cancer lines. [] The R substituent on the benzyl group varied, including 2-Cl, 3-Cl, 4-Cl, 3-CF3, 2,4-Cl2, 2,5-Cl2, 3,4-Cl2, and 3-Cl-4-Me. [] Some derivatives showed activity and selectivity against melanoma and breast cancer. []
Relevance: These compounds share the 1,3-thiazole moiety with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. Their synthesis and evaluation highlight the potential for anticancer activity within this chemical class. [] While the specific structures differ, the shared moiety suggests that exploring the anticancer properties of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate could be worthwhile.
Compound Description: This compound is a thiazolo-1,2,4-triazole derivative that has been reported to exhibit antibacterial and antifungal activity. [] Its crystal structure has been determined. []
Relevance: This compound shares the 1,3-thiazole moiety with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, and its reported antimicrobial activity further supports the potential for biological activity within this chemical class. [] While the structures are not directly comparable, the shared moiety and biological activity suggest that 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate could also exhibit antimicrobial properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.